GoSlo-SR-5-69

Description

BenchChem offers high-quality GoSlo-SR-5-69 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GoSlo-SR-5-69 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

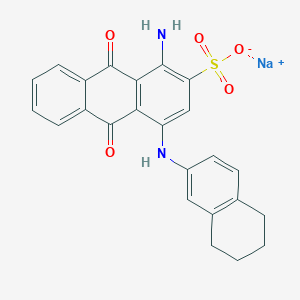

IUPAC Name |

sodium;1-amino-9,10-dioxo-4-(5,6,7,8-tetrahydronaphthalen-2-ylamino)anthracene-2-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O5S.Na/c25-22-19(32(29,30)31)12-18(26-15-10-9-13-5-1-2-6-14(13)11-15)20-21(22)24(28)17-8-4-3-7-16(17)23(20)27;/h3-4,7-12,26H,1-2,5-6,25H2,(H,29,30,31);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJJZTFRBZWSBX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N2NaO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GoSlo-SR-5-69 on BK Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of GoSlo-SR-5-69, a potent activator of large-conductance Ca2+-activated potassium (BK) channels. It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary to understand and potentially utilize this compound in future research and development. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action

GoSlo-SR-5-69 is a novel synthetic small molecule belonging to the GoSlo-SR family of anilinoanthraquinone derivatives. Its primary mechanism of action is the potent activation of BK channels. This activation is achieved by shifting the voltage required for half-maximal activation (V½) to more negative potentials, thereby increasing the channel's open probability at physiological membrane potentials.[1][2][3] The addition of a tetrahydro-2-naphthylamino ring to the anthraquinone (B42736) core of GoSlo-SR-5-69 significantly enhances its potency and efficacy compared to other members of the GoSlo-SR family.[4][5]

The compound acts as a positive allosteric modulator of BK channels.[4][6] While the precise binding site on mammalian BK channels is still under full investigation, studies on the related filarial nematode SLO-1 channels suggest that GoSlo-SR-5-69 binds to the RCK1 (Regulator of Conductance of K+) domain in the large intracellular C-terminus of the channel.[4][6] For the parent compound, GoSlo-SR-5-6, research on mammalian BK channels points to the involvement of the S4/S5 linker and the S6 transmembrane segment in its mechanism of action.[7] It is plausible that GoSlo-SR-5-69 interacts with a similar region to stabilize the open conformation of the channel.

The activation of BK channels by GoSlo-SR-5-69 leads to an increased potassium efflux, which hyperpolarizes the cell membrane. This hyperpolarization can reduce the excitability of cells such as smooth muscle cells and neurons, making GoSlo-SR-5-69 a valuable tool for studying the physiological roles of BK channels and a potential therapeutic agent for conditions characterized by cellular hyperexcitability, such as overactive bladder.

Quantitative Data

The following tables summarize the key quantitative data regarding the effects of GoSlo-SR-5-69 and related compounds on BK channels.

Table 1: Potency and Efficacy of GoSlo-SR-5-69 on Rabbit Bladder Smooth Muscle BK Channels

| Parameter | Value | Cell Type | Experimental Condition | Reference |

| EC₅₀ | 189 nM (95% CI: 65 nM to 546 nM) | Rabbit Bladder Smooth Muscle Cells | Excised inside-out patch, 100 nM intracellular Ca²⁺ | [4] |

| EC₅₀ | 251 nM | Rabbit Bladder Smooth Muscle Cells | Excised inside-out patch | [1][2][3] |

| ΔV½ | -113 ± 10 mV | Rabbit Bladder Smooth Muscle Cells | 1 µM GoSlo-SR-5-69, 100 nM intracellular Ca²⁺ | [4] |

| ΔV½ | > -100 mV | Rabbit Bladder Smooth Muscle Cells | 1 µM GoSlo-SR-5-69 | [1][3] |

| ΔV½ | -104 mV | Not Specified | Not Specified | [2] |

Table 2: Comparative Efficacy of GoSlo-SR Analogs on Rabbit Bladder Smooth Muscle BK Channels

| Compound | Concentration | ΔV½ (mV) | Reference |

| GoSlo-SR-5-65 | 10 µM | -116 ± 10 | [4][5] |

| GoSlo-SR-5-95 | 1 µM | -94 ± 9 | [4][5] |

| GoSlo-SR-5-103 | 10 µM | -44 ± 4 | [4][5] |

| GoSlo-SR-5-6 | 10 µM | ~ -100 | [4] |

Experimental Protocols

The following is a detailed methodology for a key experiment used to characterize the effects of GoSlo-SR-5-69 on BK channels.

Excised Inside-Out Patch-Clamp Electrophysiology

This protocol is adapted from studies on rabbit bladder smooth muscle cells.[4][5][8]

1. Cell Preparation:

-

Rabbit bladder smooth muscle cells (RBSMCs) are isolated by enzymatic digestion of bladder tissue.

-

The isolated cells are plated on 35 mm Petri dishes and maintained in an appropriate culture medium.

2. Electrophysiological Recording:

-

Experiments are performed at 37°C.

-

The excised inside-out patch configuration of the patch-clamp technique is used.

-

Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with a pipette solution containing (in mM): 140 KCl, 10 HEPES, 10 Glucose, and 1 EGTA (for 100 nM free Ca²⁺), with the pH adjusted to 7.2.

-

The bath solution (intracellular) is symmetrical to the pipette solution, with the free Ca²⁺ concentration adjusted using either EGTA or HEDTA.

3. Data Acquisition:

-

Membrane patches are held at a holding potential of -60 mV.

-

BK channel currents are evoked by applying voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) or voltage steps.

-

Data is acquired using an appropriate patch-clamp amplifier and data acquisition software.

4. Drug Application:

-

GoSlo-SR-5-69 is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

-

The final desired concentration of GoSlo-SR-5-69 is achieved by diluting the stock solution into the bath solution.

-

The compound is applied to the intracellular face of the excised membrane patch via a perfusion system.

5. Data Analysis:

-

The half-maximal activation voltage (V½) is determined by fitting the normalized conductance-voltage (G/Gmax-V) relationship with a Boltzmann function.

-

The shift in V½ (ΔV½) is calculated by subtracting the V½ in the presence of the compound from the control V½.

-

The EC₅₀ is determined by fitting the concentration-response curve of the ΔV½ to the Hill equation.

Visualizations

Signaling Pathway of GoSlo-SR-5-69 on BK Channels

Caption: Proposed signaling pathway for GoSlo-SR-5-69 action on BK channels.

Experimental Workflow for Characterizing GoSlo-SR-5-69

Caption: Experimental workflow for electrophysiological characterization.

Structure-Activity Relationship Logic

Caption: Structure-activity relationship of the GoSlo-SR family.

References

- 1. Development of GoSlo-SR-5-69, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GoSlo SR 5-69 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]

- 3. researchgate.net [researchgate.net]

- 4. Positive allosteric modulation of emodepside sensitive Brugia malayi SLO-1F and Onchocerca volvulus SLO-1A potassium channels by GoSlo-SR-5-69 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. physoc.org [physoc.org]

- 6. Positive allosteric modulation of emodepside sensitive Brugia malayi SLO-1F and Onchocerca volvulus SLO-1A potassium channels by GoSlo-SR-5-69 | PLOS Pathogens [journals.plos.org]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

The GoSlo-SR Family of Compounds: A Technical Guide to Novel BK Channel Openers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The GoSlo-SR family of compounds represents a novel class of synthetic anilinoanthraquinone derivatives that act as potent and efficacious openers of large-conductance Ca²⁺-activated K⁺ (BK) channels. These channels are critical regulators of neuronal excitability and smooth muscle tone, making them a promising therapeutic target for a range of conditions, including overactive bladder, hypertension, and erectile dysfunction. This document provides a comprehensive technical overview of the GoSlo-SR family, including their mechanism of action, structure-activity relationships, and the experimental protocols used for their characterization. Quantitative data are presented in structured tables for clear comparison, and key pathways and workflows are visualized using diagrams.

Core Concepts: Mechanism of Action

The GoSlo-SR compounds exert their effects by directly modulating the gating properties of the BK channel. Their primary mechanism is to shift the voltage-dependence of channel activation to more negative potentials, thereby increasing the probability of the channel being open at physiological membrane potentials.[1][2] This leads to an increase in K⁺ efflux, hyperpolarization of the cell membrane, and a subsequent reduction in cellular excitability.

Several members of the GoSlo-SR family have been shown to interact with the transmembrane domain of the BK channel's pore-forming α-subunit.[2] Notably, the efficacy of some of these compounds is dependent on the presence of auxiliary β or γ subunits, which can confer tissue-specific pharmacological profiles.[3][4] For instance, the activity of GoSlo-SR-5-130 is significantly enhanced in the presence of β₁ or β₄ subunits, suggesting a potential for developing more targeted therapeutics.[3]

Quantitative Data and Structure-Activity Relationships (SAR)

The potency and efficacy of the GoSlo-SR compounds are determined by their chemical structure. Key modifications, such as increasing the hydrophobicity of the D-ring and substitutions on the phenyl ring, have been shown to enhance their activity.[5] The following tables summarize the quantitative data for prominent members of the GoSlo-SR family.

Table 1: Efficacy and Potency of Key GoSlo-SR Compounds on BK Channels

| Compound | EC₅₀ | ΔV₁/₂ (mV) | Notes |

| GoSlo-SR-5-6 | 2.4 µM[5] | -107 ± 7[5] | Efficacy is largely independent of β or γ subunits.[3][4] |

| GoSlo-SR-5-44 | 2.3 µM[5] | -142 ± 8[5] | Most efficacious member; efficacy is significantly reduced by γ₁, γ₂, and γ₃ subunits.[1][5] |

| GoSlo-SR-5-130 | - | ~ -100 (in native cells)[3] | Deaminated derivative of SR-5-6; efficacy is highly dependent on the presence of β₁ or β₄ subunits.[3] |

| GoSlo-SR-5-69 | 251 nM | > -100 at 1 µM | A highly potent and efficacious analog with a tetrahydro-2-naphthalene derivative. |

Table 2: Effect of Accessory γ Subunits on the Efficacy of GoSlo-SR-5-44 (3 µM)

| BK Channel Subunit Composition | ΔV₁/₂ (mV) induced by SR-5-44 |

| BKα | -76 ± 3[1] |

| BKαγ₁ | -23 ± 3[1] |

| BKαγ₂ | -36 ± 1[1] |

| BKαγ₃ | -47 ± 5[1] |

| BKαγ₄ | -82 ± 5[1] |

Experimental Protocols

The characterization of the GoSlo-SR family of compounds has primarily been achieved through electrophysiological techniques, particularly the patch-clamp method.

Synthesis of GoSlo-SR Compounds

The GoSlo-SR compounds are synthesized via a microwave-assisted Ullmann coupling reaction.[6]

General Protocol:

-

Reactants: Bromaminic acid is coupled with the desired aniline (B41778) derivative.

-

Catalyst: Elemental copper (Cu(0)) is used as the catalyst.

-

Solvent: The reaction is typically carried out in a phosphate (B84403) buffer.

-

Conditions: The reaction mixture is subjected to microwave irradiation at 80-120°C for 2-30 minutes.

-

Purification: The resulting anilinoanthraquinone derivative is purified using high-performance liquid chromatography (HPLC).

-

Characterization: The structure of the final compound is confirmed by ¹H NMR and high-resolution mass spectrometry.

Electrophysiological Recording (Excised Inside-Out Patch-Clamp)

This technique allows for the direct measurement of ion channel activity in a patch of cell membrane.

Cell Preparation:

-

Native Cells: Single bladder smooth muscle cells are isolated from rabbit bladder tissue by enzymatic digestion.[5]

-

Heterologous Expression: Human Embryonic Kidney (HEK293) cells are transfected with cDNA encoding the desired BK channel subunits (α, β, and/or γ).[3]

Recording Solutions:

-

Symmetrical K⁺ Solutions (pH 7.2):

-

140 mM KCl

-

10 mM HEPES

-

10 mM Glucose

-

Ca²⁺ buffers (e.g., EGTA or HEDTA) to achieve a specific free Ca²⁺ concentration (typically 100 nM).[5]

-

Experimental Procedure:

-

A glass micropipette with a smooth tip is pressed against the cell membrane to form a high-resistance seal.

-

The pipette is then pulled away from the cell, excising a patch of membrane with the cytosolic side facing the bath solution (inside-out configuration).

-

The membrane patch is held at a holding potential (e.g., -60 mV).

-

BK channel currents are evoked by applying voltage ramps or steps.

-

GoSlo-SR compounds are applied to the cytosolic face of the membrane patch via a perfusion system.

-

Data are recorded and analyzed to determine the effect of the compound on the voltage required for half-maximal activation (V₁/₂).

Conclusion and Future Directions

The GoSlo-SR family of compounds represents a significant advancement in the development of BK channel openers. Their high potency and efficacy, coupled with the potential for tissue-specific targeting through differential interactions with accessory subunits, make them valuable tools for research and promising leads for drug development. Future research should focus on optimizing their pharmacokinetic properties and further exploring their therapeutic potential in preclinical models of diseases associated with BK channel dysfunction. The detailed structure-activity relationships established for this family provide a strong foundation for the rational design of next-generation BK channel modulators.

References

- 1. Differential efficacy of GoSlo-SR compounds on BKα and BKαγ1–4 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Effects of the novel BK (KCa1.1) channel opener GoSlo-SR-5-130 are dependent on the presence of BKβ subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The GoSlo family of BK channel activators: A no-go for γ subunits? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential efficacy of GoSlo-SR compounds on BKα and BKαγ1-4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

GoSlo-SR-5-69: A Technical Guide to a Potent BK Channel Activator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of GoSlo-SR-5-69, a potent activator of the large conductance Ca2+-activated potassium (BK) channel. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Discovery and Rationale

GoSlo-SR-5-69 is a member of the anilinoanthraquinone class of compounds, which were developed as activators of BK channels.[1][2] The development of this series was driven by the therapeutic potential of BK channel openers in conditions characterized by smooth muscle hyperactivity, such as overactive bladder.[3][4] The core hypothesis behind the design of GoSlo-SR-5-69 was that increasing the hydrophobicity of the anilinoanthraquinone scaffold could enhance the potency and efficacy of BK channel activation.[1] This led to the synthesis of naphthalene (B1677914) and tetrahydro-naphthalene derivatives, with GoSlo-SR-5-69, a tetrahydro-2-naphthalene derivative, emerging as a particularly potent compound.[2]

Synthesis

GoSlo-SR-5-69 and its analogs are synthesized via a microwave-assisted, copper-catalyzed Ullmann coupling reaction.[1][5] This method provides a rapid and efficient means of coupling bromaminic acid with the desired hydrophobic amine.

Experimental Protocol: Synthesis of GoSlo-SR-5-69

Reactants:

-

Bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid)

-

5,6,7,8-tetrahydronaphthalen-2-amine

-

Copper (0) powder (catalyst)

-

Phosphate (B84403) buffer

Procedure:

-

To a microwave reaction vessel, add bromaminic acid, 5,6,7,8-tetrahydronaphthalen-2-amine, and copper powder in a suitable phosphate buffer.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture with microwaves at a controlled temperature and power for a specified duration to drive the coupling reaction.

-

After the reaction is complete, cool the mixture to room temperature.

-

Isolate the crude product by filtration.

-

Purify the crude product using high-performance liquid chromatography (HPLC).

-

Confirm the structure of the final product, Sodium 1-Amino-9,10-dioxo-4-((5,6,7,8-tetrahydronaphthalen-2-yl)amino)-9,10-dihydroanthracene-2-sulfonate (GoSlo-SR-5-69), using 1H NMR and high-resolution mass spectrometry (HRMS).[1][5]

Caption: Synthesis workflow for GoSlo-SR-5-69.

Biological Activity and Quantitative Data

GoSlo-SR-5-69 is a potent activator of BK channels, causing a significant negative shift in the voltage required for half-maximal activation (V1/2).[6][7] This effect is observed in the nanomolar concentration range.

| Parameter | Value | Cell Type | Reference |

| EC50 | 251 nM | Rabbit Bladder Smooth Muscle Cells | [2][6][7] |

| 189 nM (65-546 nM CI) | Rabbit Bladder Smooth Muscle Cells | [1] | |

| ΔV1/2 | -104 mV | Not Specified | [6][7] |

| -113 ± 10 mV (at 1 µM) | Rabbit Bladder Smooth Muscle Cells | [1] | |

| Molecular Weight | 470.47 g/mol | N/A | [6][8] |

| Formula | C24H19N2NaO5S | N/A | [6][8] |

| Purity | ≥98% (HPLC) | N/A | [6][8] |

| Solubility | Soluble to 100 mM in DMSO | N/A | [6][8] |

Table 1: Quantitative data for GoSlo-SR-5-69.

Mechanism of Action

GoSlo-SR-5-69 exerts its effect by directly interacting with the alpha subunit of the BK channel.[3] It does not require the presence of auxiliary beta subunits to mediate its channel-opening effects.[3] Studies have indicated that the binding site for the GoSlo family of compounds involves the S4/S5 linker and the S6 segment of the BK channel's transmembrane domain.[3] By binding to this region, GoSlo-SR-5-69 is thought to stabilize the open conformation of the channel, thereby increasing the probability of channel opening at more negative membrane potentials.[3]

Caption: Proposed mechanism of BK channel activation by GoSlo-SR-5-69.

Experimental Protocols: Electrophysiological Recording

The activity of GoSlo-SR-5-69 is typically characterized using the patch-clamp technique, specifically in the excised, inside-out configuration.[1][2]

Cell Preparation:

-

Isolate single smooth muscle cells from rabbit bladder by enzymatic digestion.[1][5]

-

Plate the isolated cells on 35 mm Petri dishes for electrophysiological recording.[1][5]

-

Alternatively, use a heterologous expression system, such as HEK293 cells, transfected with the BK channel alpha subunit.

Patch-Clamp Recording:

-

Use an excised inside-out patch configuration.

-

Maintain symmetrical K+ solutions (pH 7.2) containing 140 mM KCl, 10 mM Glucose, and 10 mM HEPES.[1][5]

-

Control the intracellular Ca2+ concentration using appropriate chelators (e.g., EGTA for ~100 nM Ca2+ or HEDTA for >300 nM Ca2+).[1][5]

-

Hold the membrane patch at a holding potential of -60 mV.[1][5]

-

Evoke BK channel currents using voltage ramps (e.g., 100 mV/sec) or voltage steps.[1][5]

-

Record single-channel or macroscopic currents using a patch-clamp amplifier and appropriate data acquisition software.

-

Apply GoSlo-SR-5-69 to the intracellular face of the membrane patch via the bath solution.

-

Analyze the data to determine the effect of the compound on the channel's open probability, conductance, and voltage-dependence of activation.

Caption: Experimental workflow for electrophysiological characterization.

Conclusion

GoSlo-SR-5-69 is a valuable pharmacological tool for studying the structure and function of BK channels. Its high potency and efficacy make it a lead compound for the development of novel therapeutics targeting conditions involving smooth muscle dysfunction. This guide provides a foundational understanding of its synthesis, mechanism, and characterization for researchers in the field.

References

- 1. pnas.org [pnas.org]

- 2. physoc.org [physoc.org]

- 3. BK channels: multiple sensors, one activation gate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential efficacy of GoSlo-SR compounds on BKα and BKαγ1–4 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. BK channel - Wikipedia [en.wikipedia.org]

- 7. rndsystems.com [rndsystems.com]

- 8. Frontiers | BK Channel Gating Mechanisms: Progresses Toward a Better Understanding of Variants Linked Neurological Diseases [frontiersin.org]

An In-Depth Technical Guide to the Structure-Activity Relationship of GoSlo-SR-5-69 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for GoSlo-SR-5-69, a potent activator of the large-conductance Ca2+-activated K+ (BK) channel. The GoSlo-SR family of compounds, based on an anilinoanthraquinone scaffold, has been systematically modified to explore the chemical features that govern their potency and efficacy as BK channel openers. This document summarizes the key quantitative data, details the experimental methodologies used for their characterization, and provides visual representations of the core SAR principles and the proposed mechanism of action.

Core Structure and SAR Summary

The GoSlo-SR compounds are a novel class of BK channel openers.[1] The central structure consists of an anthraquinone (B42736) core. The structure-activity relationship studies have revealed that increasing the hydrophobicity of the D ring enhances the efficacy of these compounds as BK channel openers.[1] GoSlo-SR-5-69, a tetrahydro-2-naphthalene derivative, is one of the most potent and efficacious compounds in this series.[2] It has an EC50 of 251 nM and can shift the half-maximal activation voltage (V1/2) by over -100 mV at a concentration of 1 µM.[2][3][4][5][6]

Key Structural Modifications and Their Effects:

-

Ring D Substitutions: The nature of the substituent on the aniline (B41778) ring (Ring D) is a critical determinant of activity.

-

Size and Hydrophobicity: Increasing the size and hydrophobicity of an aliphatic D ring generally enhances efficacy. For instance, moving from a cyclopropane (B1198618) to a cycloheptane (B1346806) substituent significantly increases the negative shift in V1/2.[1]

-

Aromaticity: Replacing a cyclohexane (B81311) with a benzene (B151609) ring does not significantly alter efficacy.[1]

-

Hydrophobic vs. Hydrophilic Groups: The addition of hydrophobic meta-substituents on a phenyl D ring, such as ethyl, isopropyl, and tert-butyl, leads to a significant increase in efficacy (ΔV1/2 > -90 mV). Conversely, electron-withdrawing or hydrophilic groups in the meta position markedly reduce efficacy (ΔV1/2 < -25 mV).[1]

-

Specific Substituents: The combination of a meta-CF3 and a para-methyl group on the phenyl ring yielded GoSlo-SR-5-44, a highly efficacious analog with a ΔV1/2 of -142 ± 8 mV.[1] GoSlo-SR-5-6, with only a meta-CF3 substituent, is also highly effective, with a ΔV1/2 of -107 ± 7 mV.[1]

-

-

Naphthalene (B1677914) and Tetrahydro-naphthalene Derivatives: To further explore the effects of hydrophobicity and steric bulk, naphthalene and tetrahydro-naphthalene derivatives were synthesized.

Quantitative Structure-Activity Relationship Data

The following table summarizes the quantitative data for key GoSlo-SR analogs, highlighting the impact of structural modifications on their potency (EC50) and efficacy (ΔV1/2) as BK channel openers.

| Compound ID | Ring D Modification | Concentration (µM) | ΔV1/2 (mV) | EC50 | Reference(s) |

| GoSlo-SR-5-69 | Tetrahydro-2-naphthalene | 1 | > -100 | 251 nM | [2][3][4][5][6] |

| GoSlo-SR-5-44 | meta-CF3, para-methyl phenyl | 10 | -142 ± 8 | 2.4 µM | [1] |

| GoSlo-SR-5-6 | meta-CF3 phenyl | 10 | -107 ± 7 | 2.3 µM | [1] |

| GoSlo-SR-5-95 | 2-naphthylamino | 1 | -94 ± 9 | - | [4][7] |

| GoSlo-SR-5-65 | Tetrahydronapthelene | 10 | -116 ± 10 | - | [4] |

| Cycloheptane analog | Cycloheptane | 10 | -61 ± 6 | - | [1][3] |

| Cyclooctane analog | Cyclooctane | - | -106 ± 6 | - | [2][3] |

| Cyclohexane analog | Cyclohexane | - | -54 ± 8 | - | [2][3] |

| Benzene analog | Benzene | 10 | -51 ± 10 | - | [1] |

| Cyclopentane analog | Cyclopentane | - | -24 ± 6 | - | [2][3] |

| Bromine analog | Bromine | 10 | +14 ± 9 | - | [1] |

| GoSlo-SR-5-103 | 1-naphthalene | 10 | -44 ± 4 | - | [4][7] |

Experimental Protocols

The primary assay used to characterize the GoSlo-SR compounds is the excised inside-out patch-clamp technique on single smooth muscle cells isolated from the rabbit urinary bladder.[1][2]

Cell Preparation

-

Rabbit bladder smooth muscle cells (UBSMC) are isolated as previously described.[1]

-

Rabbits are humanely euthanized, and the bladder is removed.[1]

-

The bladder is cut into small smooth muscle strips (1 mm³).[1][7]

-

Single cells are isolated from these strips and plated on 35mm Petri dishes for study.[1][7]

Electrophysiology

-

Recording Configuration: Experiments are performed using the excised, inside-out patch configuration.[1][2]

-

Solutions:

-

Voltage Protocol:

-

Data Acquisition and Analysis:

-

The voltage required for half-maximal activation (V1/2) is determined by fitting the normalized conductance-voltage relationship with a Boltzmann function.

-

The change in V1/2 (ΔV1/2) is calculated by subtracting the V1/2 in the presence of the compound from the control V1/2.

-

The EC50 is determined by plotting the ΔV1/2 against the concentration of the compound and fitting the data with the Hill-Langmuir equation.

-

Compound Synthesis

The GoSlo-SR compounds are synthesized via a microwave-assisted, copper-catalyzed Ullmann coupling reaction.[1] The structures are confirmed by 1H NMR and high-resolution mass spectrometry, and purity is determined by HPLC.[1]

Visualizations

Structure-Activity Relationship of GoSlo-SR Compounds

Caption: General structure-activity relationships for the GoSlo-SR family of BK channel openers.

Proposed Mechanism of Action of GoSlo-SR Compounds

Caption: Proposed mechanism of GoSlo-SR compounds activating the BK channel.

Conclusion

The GoSlo-SR family, and particularly GoSlo-SR-5-69, represent a significant advancement in the development of potent and efficacious BK channel openers. The structure-activity relationship studies have clearly demonstrated that modulating the hydrophobicity and steric bulk of the D ring on the anilinoanthraquinone scaffold is a successful strategy for enhancing the desired pharmacological activity. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in this area, with the potential for creating novel therapeutics for conditions such as overactive bladder and other disorders involving smooth muscle hyperexcitability.

References

- 1. benchchem.com [benchchem.com]

- 2. Patch Clamp and Perfusion Techniques for Studying Ion Channels Expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of four KCNMA1 channelopathy variants on BK channel current under CaV1.2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A method for direct patch-clamp recording from smooth muscle cells embedded in functional brain microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

GoSlo-SR-5-69 Sensitive BK Channels: A Technical Guide to Tissue Distribution and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

GoSlo-SR-5-69 is a potent and efficacious activator of large-conductance Ca2+-activated potassium (BK) channels. Understanding the tissue-specific expression and function of GoSlo-SR-5-69 sensitive BK channels is crucial for elucidating their physiological roles and assessing their therapeutic potential. This technical guide provides a comprehensive overview of the known tissue distribution of these channels, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways. The primary focus of existing research has been on smooth muscle tissues, with significant findings in the urinary bladder and emerging evidence in vascular and respiratory systems.

Tissue Distribution of GoSlo-SR-5-69 Sensitive BK Channels

The experimental evidence for the sensitivity of BK channels to GoSlo-SR-5-69 and its analogs is most robust in smooth muscle tissues.

Urinary Bladder Smooth Muscle

The most definitive evidence for the potent activity of GoSlo-SR-5-69 on BK channels comes from studies on rabbit urinary bladder smooth muscle (UBSM). In this tissue, GoSlo-SR-5-69 has been shown to be a highly effective channel opener, significantly shifting the voltage-dependence of channel activation to more negative potentials.[1][2][3][4][5] This effect underlies its potential as a therapeutic agent for conditions such as overactive bladder.[6]

Vascular Smooth Muscle

While direct studies with GoSlo-SR-5-69 are limited, research on the closely related compound, GoSlo-SR-5-6, has demonstrated effects on vascular smooth muscle. These compounds have been shown to cause concentration-dependent relaxations of rat gracilis muscle arteries, suggesting that BK channels in the vasculature are sensitive to this class of openers. Activation of BK channels in vascular smooth muscle leads to hyperpolarization and vasodilation.[7]

Respiratory Smooth Muscle

Studies utilizing the related compound, GoSlo-SR5-130, have provided evidence for the sensitivity of BK channels in airway smooth muscle. In both rabbit and mouse bronchial smooth muscle, this compound was shown to inhibit agonist-induced phasic contractions, suggesting a role for these channels in regulating airway tone.[8]

Other Tissues

Currently, there is a lack of direct experimental data on the effects of GoSlo-SR-5-69 in other major tissues such as neuronal, gastrointestinal, and cardiac tissues. However, the widespread expression of BK channels in these tissues suggests they may also be targets for GoSlo-SR-5-69. Further research is required to confirm the sensitivity and functional consequences of BK channel activation by GoSlo-SR-5-69 in these systems.

Quantitative Data

The following tables summarize the available quantitative data on the effects of GoSlo-SR-5-69 and related compounds on BK channels in different tissues.

Table 1: Effect of GoSlo-SR-5-69 on BK Channels in Rabbit Urinary Bladder Smooth Muscle

| Parameter | Value | Reference(s) |

| EC50 | 251 nM | [3][9] |

| ΔV1/2 at 1 µM | > -100 mV | [3] |

| ΔV1/2 | -113 ± 10 mV (at 1 µM) | [1] |

Table 2: Effect of GoSlo-SR-5-6 on BK Channels in HEK293 Cells (Rabbit BKα subunit)

| Parameter | Value | Reference(s) |

| ΔV1/2 at 10 µM | -121 ± 3 mV | [10] |

Table 3: Effect of GoSlo-SR5-130 on BK Channels in Airway Smooth Muscle

| Tissue | Agonist | Effect of GoSlo-SR5-130 (30 µM) | Reference(s) |

| Rabbit Bronchial Rings | Histamine (1 µM) | Abolished phasic contractions | [8] |

| Mouse Bronchi | U46619 (100 nM) | Inhibited phasic contractions | [8] |

| Mouse Bronchi | Carbachol (100 nM) | Inhibited phasic contractions | [8] |

Experimental Protocols

This section provides a detailed methodology for the characterization of GoSlo-SR-5-69 sensitive BK channels using the inside-out patch-clamp technique, as described in studies on rabbit urinary bladder smooth muscle.[1][2]

Tissue Preparation and Cell Isolation

-

Animal Model: New Zealand White rabbits.

-

Euthanasia: Humane killing with an overdose of pentobarbitone (I.V.).[1]

-

Tissue Dissection: The urinary bladder is excised and placed in a physiological salt solution. The bladder is opened, and the mucosal layer is removed.[1]

-

Smooth Muscle Strips: The remaining smooth muscle sheet is cut into small strips (approximately 1 mm³).[1]

-

Enzymatic Digestion: The smooth muscle strips are incubated in a dissociation medium containing enzymes such as papain and collagenase to isolate single smooth muscle cells.

-

Cell Plating: The isolated cells are plated onto petri dishes for electrophysiological recording.[1]

Electrophysiological Recording (Inside-Out Patch-Clamp)

-

Recording Setup: Standard patch-clamp rig with an inverted microscope.

-

Pipettes: Borosilicate glass pipettes are pulled and fire-polished to a resistance of 3-5 MΩ.

-

Solutions:

-

Pipette Solution (extracellular): Symmetrical K+ solution containing (in mM): 140 KCl, 10 HEPES, 10 Glucose; pH adjusted to 7.2 with KOH.[1]

-

Bath Solution (intracellular): Symmetrical K+ solution as above, with the addition of Ca2+ buffers (e.g., EGTA or HEDTA) to control the free Ca2+ concentration at the intracellular face of the membrane patch.[1]

-

-

Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

-

Patch Excision: The pipette is retracted to excise a patch of membrane, with the intracellular face now exposed to the bath solution (inside-out configuration).

-

Voltage Protocol: The membrane patch is held at a holding potential of -60 mV. Voltage ramps or steps are applied to elicit BK channel currents.[1]

-

Drug Application: GoSlo-SR-5-69 is applied to the bath solution to assess its effect on the intracellular side of the BK channels.

Data Analysis

-

Current Measurement: The amplitude of the BK channel current is measured at various voltages.

-

Conductance-Voltage (G-V) Curve: The conductance is calculated from the current and plotted against the voltage.

-

V1/2 Determination: The G-V curve is fitted with a Boltzmann function to determine the voltage at which the channel has a 50% probability of being open (V1/2).

-

EC50 Calculation: The shift in V1/2 (ΔV1/2) is plotted against the concentration of GoSlo-SR-5-69, and the data are fitted with a Hill equation to determine the EC50.

Signaling Pathways and Visualizations

The activation of BK channels by GoSlo-SR-5-69 initiates downstream signaling events that lead to cellular responses, primarily smooth muscle relaxation.

BK Channel Activation and Membrane Hyperpolarization

The primary mechanism of action for GoSlo-SR-5-69 is the direct activation of BK channels. This leads to an increased efflux of K+ ions from the cell, causing membrane hyperpolarization.

Caption: GoSlo-SR-5-69 directly activates BK channels, leading to K+ efflux and membrane hyperpolarization.

Downstream Effects in Smooth Muscle

In smooth muscle cells, membrane hyperpolarization closes voltage-dependent Ca2+ channels (VDCCs), reducing Ca2+ influx and leading to muscle relaxation.

Caption: Hyperpolarization in smooth muscle inhibits VDCCs, reducing intracellular calcium and causing relaxation.

Modulation by Intracellular Signaling Pathways

The activity of BK channels can be modulated by various intracellular signaling pathways, including those involving cyclic adenosine (B11128) monophosphate (cAMP) and protein kinase A (PKA), and cyclic guanosine (B1672433) monophosphate (cGMP) and protein kinase G (PKG).[11][12][13] While not directly shown for GoSlo-SR-5-69, these pathways are known to sensitize BK channels, and their activation could potentially enhance the effects of BK channel openers.

Caption: BK channel activity is positively modulated by the cAMP/PKA and cGMP/PKG signaling pathways.

Conclusion

GoSlo-SR-5-69 is a powerful tool for studying the function of BK channels and holds promise as a therapeutic agent. The current body of research strongly indicates that BK channels in urinary bladder smooth muscle are highly sensitive to GoSlo-SR-5-69. Evidence is also emerging for its effects and those of related compounds in vascular and respiratory smooth muscle. The provided experimental protocols offer a foundation for further investigation into the tissue-specific effects of this potent BK channel opener. Future research should aim to expand our understanding of GoSlo-SR-5-69's activity in a broader range of tissues, particularly in the central nervous and gastrointestinal systems, and to elucidate the specific signaling cascades it triggers in different cellular contexts.

References

- 1. physoc.org [physoc.org]

- 2. researchgate.net [researchgate.net]

- 3. Development of GoSlo-SR-5-69, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 6. physoc.org [physoc.org]

- 7. Calcium- and voltage-gated BK channels in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitory effects of openers of large-conductance Ca2+-activated K+ channels on agonist-induced phasic contractions in rabbit and mouse bronchial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GoSlo SR 5-69 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]

- 10. physoc.org [physoc.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. ahajournals.org [ahajournals.org]

- 13. cAMP activates BKCa channels in pulmonary arterial smooth muscle via cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

GoSlo-SR-5-69: A Technical Guide to its Effects on Neuronal Excitability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GoSlo-SR-5-69 is a potent and efficacious activator of the large-conductance Ca²⁺-activated K⁺ (BK) channels, which are critical regulators of neuronal excitability. By shifting the voltage dependence of BK channel activation to more negative potentials, GoSlo-SR-5-69 enhances K⁺ efflux, leading to membrane hyperpolarization and a subsequent reduction in neuronal firing rates. This technical guide provides a comprehensive overview of the available data on GoSlo-SR-5-69, its mechanism of action, and its potential implications for modulating neuronal activity. While direct quantitative data on neuronal preparations are limited in the public domain, this document extrapolates from robust studies on other cell types and the well-understood role of BK channels in the nervous system.

Introduction: The Role of BK Channels in Neuronal Excitability

Large-conductance Ca²⁺-activated K⁺ (BK) channels are unique in their dual activation by both intracellular calcium ([Ca²⁺]i) and membrane depolarization.[1] This positions them as key negative feedback regulators in neurons. An influx of Ca²⁺ during an action potential, coupled with membrane depolarization, leads to the opening of BK channels. The subsequent efflux of K⁺ contributes to the repolarization of the action potential and the afterhyperpolarization (AHP), which in turn influences the firing frequency of the neuron.[2]

Activation of BK channels generally leads to a decrease in neuronal excitability by:

-

Accelerating action potential repolarization: A faster return to the resting membrane potential.

-

Increasing the afterhyperpolarization (AHP): A transient hyperpolarization following an action potential that reduces the likelihood of subsequent firing.

-

Reducing neurotransmitter release: By limiting Ca²⁺ influx at the presynaptic terminal.[1]

Dysfunction of BK channels has been implicated in a variety of neurological disorders, including epilepsy, making them a promising target for therapeutic intervention.[2]

GoSlo-SR-5-69: A Potent BK Channel Activator

GoSlo-SR-5-69 is a member of the GoSlo-SR family of anilinoanthraquinone derivatives.[3] It has been identified as one of the most potent and efficacious BK channel openers synthesized to date.[4] Its primary mechanism of action is to shift the voltage required for half-maximal activation (V½) of BK channels to more negative potentials, thereby increasing the channel's open probability at physiological membrane potentials.[4][5]

Quantitative Data

The following tables summarize the key quantitative data for GoSlo-SR-5-69 and related compounds from the GoSlo-SR family, primarily derived from studies on rabbit bladder smooth muscle cells (RBSMC) due to the current lack of published data on neuronal preparations.

Table 1: Potency and Efficacy of GoSlo-SR-5-69

| Parameter | Value | Cell Type | Reference |

| EC₅₀ | 189 nM (95% CI: 65-546 nM) | RBSMC | [3] |

| 251 nM | RBSMC | [5] | |

| ΔV½ at 1 µM | -113 ± 10 mV | RBSMC | [3] |

| ΔV½ | -104 mV | Not Specified | [5] |

Table 2: Comparative Efficacy of GoSlo-SR Compounds

| Compound | Concentration | ΔV½ (mV) | Cell Type | Reference |

| GoSlo-SR-5-69 | 1 µM | -113 ± 10 | RBSMC | [3] |

| GoSlo-SR-5-6 | 10 µM | ~ -100 | RBSMC | [3] |

| GoSlo-SR-5-65 | 10 µM | -116 ± 10 | RBSMC | [3] |

| GoSlo-SR-5-95 | 1 µM | -94 ± 9 | RBSMC | [3] |

| GoSlo-SR-5-103 | 10 µM | -44 ± 4 | RBSMC | [3] |

Experimental Protocols

The primary experimental technique used to characterize GoSlo-SR-5-69 and other BK channel modulators is patch-clamp electrophysiology . The following provides a detailed methodology based on published studies.[3]

Cell Preparation (Example: Primary Neuronal Culture)

-

Tissue Dissociation: Isolate desired neuronal tissue (e.g., hippocampus, cortex) from neonatal rodents in a sterile, chilled dissection solution.

-

Enzymatic Digestion: Incubate the tissue in a digestive enzyme solution (e.g., papain or trypsin) to dissociate the cells.

-

Mechanical Trituration: Gently triturate the tissue with fire-polished Pasteur pipettes to obtain a single-cell suspension.

-

Plating: Plate the neurons onto coated coverslips (e.g., with poly-D-lysine) in a suitable growth medium.

-

Incubation: Maintain the cultures in a humidified incubator at 37°C and 5% CO₂ for several days to allow for maturation before recording.

Excised Inside-Out Patch-Clamp Recording

-

Pipette Fabrication: Pull recording pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Solutions:

-

Intracellular (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA (for controlled low [Ca²⁺]), with pH adjusted to 7.2 with KOH.

-

Extracellular (Bath) Solution (in mM): 140 KCl, 10 HEPES, with varying concentrations of free Ca²⁺ (buffered with HEDTA for higher concentrations) to study Ca²⁺-dependence. The pH is adjusted to 7.2 with KOH.

-

-

Seal Formation: Approach a neuron with the recording pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal with the cell membrane.

-

Excision: Retract the pipette to excise the patch of membrane, resulting in an "inside-out" configuration where the intracellular face of the membrane is exposed to the bath solution.

-

Voltage Protocol: Hold the membrane patch at a negative potential (e.g., -60 mV) and apply a series of voltage steps or ramps to elicit BK channel currents.

-

Drug Application: Perfuse the bath with a solution containing GoSlo-SR-5-69 at the desired concentration.

-

Data Acquisition and Analysis: Record the resulting currents and analyze the data to determine the voltage-dependence of activation (V½) and other channel properties. The shift in V½ in the presence of the compound is a measure of its efficacy.

Visualizations

Signaling Pathway of GoSlo-SR-5-69 Action

Caption: GoSlo-SR-5-69 signaling pathway in a neuron.

Experimental Workflow for Characterization

References

- 1. The GoSlo family of BK channel activators: A no-go for γ subunits? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of GoSlo-SR-5-69, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. physoc.org [physoc.org]

- 4. physoc.org [physoc.org]

- 5. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GoSlo-SR-5-69 in Smooth Muscle Relaxation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GoSlo-SR-5-69 is a novel and potent activator of the large-conductance Ca²⁺-activated K⁺ (BK) channels, which play a pivotal role in regulating smooth muscle tone and neuronal excitability. This technical guide provides an in-depth analysis of GoSlo-SR-5-69, focusing on its mechanism of action in promoting smooth muscle relaxation. We consolidate quantitative data on its potency and efficacy, detail the experimental protocols used for its characterization, and present visual diagrams of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, physiology, and drug development.

Introduction to GoSlo-SR-5-69 and BK Channels

Large-conductance Ca²⁺-activated K⁺ (BK) channels are crucial regulators of cellular excitability.[1][2] In smooth muscle cells, the opening of BK channels leads to K⁺ efflux, causing membrane hyperpolarization.[3] This hyperpolarization closes voltage-dependent Ca²⁺ channels, reducing intracellular Ca²⁺ concentration and ultimately leading to smooth muscle relaxation.[3][4] Consequently, BK channel openers are a promising therapeutic target for conditions characterized by smooth muscle hyperactivity, such as overactive bladder, hypertension, and erectile dysfunction.[5]

GoSlo-SR-5-69 belongs to a series of anilinoanthraquinone derivatives developed as potent BK channel activators.[6][7][8] It is a tetrahydro-2-naphthalene derivative that has demonstrated high potency and efficacy in activating BK channels in smooth muscle cells.[6][7][8]

Mechanism of Action

GoSlo-SR-5-69 exerts its smooth muscle relaxant effects by directly activating BK channels. This activation is characterized by a significant negative shift in the voltage required for half-maximal activation (V½) of the channel.[6][8] By making the channel more sensitive to voltage, GoSlo-SR-5-69 increases the probability of channel opening at physiological membrane potentials, leading to the cascade of events culminating in muscle relaxation.

Signaling Pathway for GoSlo-SR-5-69-Induced Smooth Muscle Relaxation

Caption: Signaling pathway of GoSlo-SR-5-69 in smooth muscle cells.

Quantitative Data

The potency and efficacy of GoSlo-SR-5-69 have been quantified through electrophysiological studies. The key parameters are the half-maximal effective concentration (EC₅₀) and the shift in the half-maximal activation voltage (ΔV½).

| Compound | EC₅₀ (nM) | ΔV½ at 1 µM (mV) | Cell Type | Reference |

| GoSlo-SR-5-69 | 251 | > -100 | Rabbit bladder smooth muscle cells | [6][8][9] |

| GoSlo-SR-5-69 | 189 (CI: 65-546) | -113 ± 10 | Rabbit bladder smooth muscle cells | [7] |

| GoSlo-SR-5-95 | Not reported | -94 ± 9 | Rabbit bladder smooth muscle cells | [7] |

| GoSlo-SR-5-65 | Not reported | -116 ± 10 (at 10 µM) | Rabbit bladder smooth muscle cells | [7] |

| GoSlo-SR-5-6 | ~2000 | -107 ± 7 (at 10 µM) | Rabbit bladder smooth muscle cells | [7][10] |

CI: Confidence Interval

Experimental Protocols

The primary technique used to characterize GoSlo-SR-5-69 is the excised inside-out patch-clamp technique . This method allows for the direct measurement of ion channel activity in a small patch of cell membrane.

Cell Preparation

-

Tissue Source: Rabbit bladder smooth muscle is dissected and cut into small pieces (1 mm³).[7][10]

-

Cell Isolation: Single smooth muscle cells are isolated by enzymatic digestion.[7]

-

Plating: The isolated cells are plated onto 35 mm Petri dishes for subsequent electrophysiological recording.[7][10]

Patch-Clamp Electrophysiology

This protocol details the excised inside-out patch configuration used to study the effects of GoSlo-SR-5-69 on BK channels.

Caption: Workflow for patch-clamp electrophysiology experiments.

Recording Solutions:

-

Symmetrical K⁺ Solutions (pH 7.2):

Voltage Protocol:

Data Analysis

The recorded currents are analyzed to determine the voltage at which half-maximal activation (V½) occurs. The shift in V½ (ΔV½) in the presence of GoSlo-SR-5-69 is calculated to quantify its efficacy. The relationship between the concentration of GoSlo-SR-5-69 and the ΔV½ is used to determine the EC₅₀.

Broader Implications and Dual Action

While GoSlo-SR-5-69 is a potent BK channel activator, recent evidence suggests that its effects on intact smooth muscle may be more complex. Studies on rat skeletal muscle arteries have indicated that the vasodilation induced by GoSlo-SR compounds is mediated by the simultaneous activation of both BK and Kv7.4/Kv7.5 channels.[12][13] This dual action is significant as it suggests a broader mechanism of action and potentially enhanced therapeutic efficacy.

Logical Relationship of GoSlo-SR-5-69's Dual Action

Caption: Dual activation of BK and Kv7 channels by GoSlo-SR-5-69.

Conclusion

GoSlo-SR-5-69 is a highly potent and efficacious activator of BK channels, demonstrating a clear mechanism for inducing smooth muscle relaxation. The detailed electrophysiological data and protocols presented in this guide provide a solid foundation for further research and development. The emerging evidence of its dual action on both BK and Kv7 channels opens new avenues for investigation and suggests that GoSlo-SR-5-69 and related compounds may have a broader therapeutic potential than initially anticipated. This technical guide serves as a valuable resource for scientists working to harness the therapeutic benefits of BK channel modulation in smooth muscle-related disorders.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Differential efficacy of GoSlo-SR compounds on BKα and BKαγ1–4 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Central role of the BK channel in urinary bladder smooth muscle physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. pnas.org [pnas.org]

- 6. Development of GoSlo-SR-5-69, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. physoc.org [physoc.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. physoc.org [physoc.org]

- 11. researchgate.net [researchgate.net]

- 12. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]

- 13. researchgate.net [researchgate.net]

GoSlo-SR-5-69: A Pharmacological Tool for Probing Large-Conductance Calcium-Activated Potassium (BK) Channels

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GoSlo-SR-5-69 is a potent and efficacious activator of large-conductance Ca2+-activated K+ (BK) channels, also known as KCa1.1 or Maxi-K channels.[1][2] As a member of the GoSlo-SR family of synthetic small molecules, it serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of BK channels.[1][3] These channels are ubiquitously expressed and play crucial roles in regulating neuronal excitability, smooth muscle tone, and neurotransmitter release.[3][4] This technical guide provides a comprehensive overview of GoSlo-SR-5-69, including its mechanism of action, key experimental protocols for its use, and a summary of its pharmacological properties.

Physicochemical Properties and Synthesis

GoSlo-SR-5-69 is a tetrahydro-2-naphthalene derivative of an anthraquinone (B42736) core. Its chemical name is Sodium 1-Amino-9,10-dioxo-4-((5,6,7,8-tetrahydronaphthalen-2-yl)amino)-9,10-dihydroanthracene-2-sulfonate.

Table 1: Physicochemical Properties of GoSlo-SR-5-69

| Property | Value | Reference |

| Molecular Formula | C24H19N2NaO5S | [5] |

| Molecular Weight | 470.47 g/mol | [5] |

| Purity | ≥98% (HPLC) | [6] |

| Solubility | Soluble to 100 mM in DMSO | [5] |

| Storage | Store at room temperature | [5] |

The synthesis of GoSlo-SR-5-69 and other members of the GoSlo-SR family is typically achieved through a copper-catalyzed Ullmann coupling reaction.[1][2]

Mechanism of Action

GoSlo-SR-5-69 acts as a positive allosteric modulator of the BK channel.[7] It enhances channel activity by shifting the voltage-dependence of activation to more negative potentials, thereby increasing the probability of the channel being in the open state at physiological membrane potentials.[1][2] This effect is achieved through interaction with the transmembrane domain of the BK channel's pore-forming α-subunit.[4][5] Specifically, studies have identified the S4/S5 linker and the S6 segment as crucial for the action of the GoSlo family of compounds.[4][5] Molecular docking studies have also suggested a potential binding site for GoSlo-SR-5-69 within the Regulator of Conductance for K+ (RCK1) domain.[7] The activation of BK channels by GoSlo-SR-5-69 leads to an outward flux of potassium ions, resulting in hyperpolarization of the cell membrane and a subsequent reduction in cellular excitability.

Mechanism of GoSlo-SR-5-69 action on BK channels.

Quantitative Pharmacological Data

The potency and efficacy of GoSlo-SR-5-69 have been characterized primarily through electrophysiological studies.

Table 2: Pharmacological Profile of GoSlo-SR-5-69

| Parameter | Value | Cell Type | Reference |

| EC50 | 251 nM | Rabbit Bladder Smooth Muscle | [1][2] |

| ΔV1/2 | > -100 mV (at 1 µM) | Rabbit Bladder Smooth Muscle | [1][2] |

The half-maximal effective concentration (EC50) represents the concentration of GoSlo-SR-5-69 required to elicit 50% of its maximal effect. The change in the half-maximal activation voltage (ΔV1/2) indicates the leftward shift in the voltage-dependence of BK channel activation induced by the compound.

Experimental Protocols

The primary technique for characterizing the effects of GoSlo-SR-5-69 on BK channels is the excised inside-out patch-clamp method.

Cell Preparation: Isolation of Rabbit Bladder Smooth Muscle Cells

-

Humanely euthanize a rabbit and excise the urinary bladder.[8][9]

-

Place the bladder in ice-cold physiological salt solution (PSS).[9]

-

Remove the urothelium and connective tissue to isolate the smooth muscle layer.

-

Cut the smooth muscle into small strips.[8]

-

Digest the tissue strips with a solution containing enzymes such as papain and collagenase to dissociate individual smooth muscle cells.[10]

-

Gently triturate the digested tissue to release the cells.

-

Plate the isolated cells on glass coverslips for patch-clamp recording.

Excised Inside-Out Patch-Clamp Recording

This technique allows for the direct application of GoSlo-SR-5-69 to the intracellular face of the membrane patch containing the BK channels.

Experimental workflow for patch-clamp analysis.

Solutions:

-

Symmetrical K+ Solutions (pH 7.2):

-

Pipette (extracellular) and Bath (intracellular) solutions containing:

-

140 mM KCl

-

10 mM HEPES

-

1 mM EGTA (for low Ca2+ concentrations) or HEDTA (for higher Ca2+ concentrations)

-

Adjust pH to 7.2 with KOH

-

-

Recording Protocol:

-

Fill a borosilicate glass micropipette with the extracellular solution and approach a single smooth muscle cell.

-

Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane (cell-attached configuration).

-

Excise the membrane patch by pulling the pipette away from the cell, resulting in an inside-out configuration where the intracellular face of the membrane is exposed to the bath solution.

-

Maintain a holding potential of -60 mV.[8]

-

Apply a voltage ramp protocol, for example, from -100 mV to +100 mV at a rate of 100 mV/s, to elicit BK channel currents.[8]

-

Record baseline BK channel activity in the control bath solution.

-

Perfuse the bath with a solution containing the desired concentration of GoSlo-SR-5-69 and record the channel activity again.

Data Analysis

Data analysis workflow for BK channel recordings.

-

Generate Conductance-Voltage (G-V) Curves:

-

From the recorded current (I) at each voltage (V) in the ramp, calculate the conductance (G) using the equation: G = I / (V - Vrev), where Vrev is the reversal potential for K+ (typically 0 mV in symmetrical K+ solutions).

-

Normalize the conductance to the maximum conductance (Gmax) observed at strongly depolarized potentials.

-

Plot the normalized conductance (G/Gmax) as a function of the membrane voltage to obtain the G-V curve.

-

-

Determine V1/2:

-

Determine EC50:

-

Obtain ΔV1/2 values for a range of GoSlo-SR-5-69 concentrations.

-

Plot ΔV1/2 against the logarithm of the drug concentration.

-

Fit the resulting concentration-response curve with the Hill equation to determine the EC50.

-

Applications in Research and Drug Discovery

GoSlo-SR-5-69 is a valuable tool for:

-

Probing the structure-function relationship of BK channels: By studying how GoSlo-SR-5-69 modulates channel gating, researchers can gain insights into the molecular mechanisms of BK channel activation.[4]

-

Investigating the physiological roles of BK channels: Its potency and efficacy allow for the selective activation of BK channels to elucidate their contribution to various physiological processes in different tissues.[3]

-

A scaffold for the development of novel therapeutics: The chemical structure of GoSlo-SR-5-69 can serve as a starting point for the design of new and more selective BK channel modulators for the treatment of conditions such as overactive bladder, hypertension, and erectile dysfunction.[3][4]

Conclusion

GoSlo-SR-5-69 is a potent and well-characterized activator of BK channels, making it an indispensable pharmacological tool for researchers in both academia and the pharmaceutical industry. Its ability to potently modulate BK channel activity provides a means to investigate the fundamental biology of these important ion channels and to explore their potential as therapeutic targets. The detailed experimental protocols provided in this guide should enable researchers to effectively utilize GoSlo-SR-5-69 in their studies of BK channel function.

References

- 1. dasher.wustl.edu [dasher.wustl.edu]

- 2. Development of GoSlo-SR-5-69, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Estimating the voltage-dependent free energy change of ion channels using the median voltage for activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Molecular mechanisms underlying the effect of the novel BK channel opener GoSlo: involvement of the S4/S5 linker and the S6 segment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Positive allosteric modulation of emodepside sensitive Brugia malayi SLO-1F and Onchocerca volvulus SLO-1A potassium channels by GoSlo-SR-5-69 | PLOS Pathogens [journals.plos.org]

- 8. physoc.org [physoc.org]

- 9. Bladder smooth muscle organ culture preparation maintains the contractile phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sophion.com [sophion.com]

- 11. researchgate.net [researchgate.net]

GoSlo-SR-5-69: A Technical Guide to a Novel BK Channel Activator for Therapeutic Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

GoSlo-SR-5-69 is a potent and efficacious activator of the large-conductance Ca2+-activated K+ (BK) channel, a key regulator of smooth muscle tone and neuronal excitability. This document provides a comprehensive technical overview of GoSlo-SR-5-69, including its mechanism of action, quantitative efficacy, detailed experimental protocols for its characterization, and its potential therapeutic applications, with a primary focus on overactive bladder.

Introduction

Large-conductance Ca2+-activated K+ (BK) channels are crucial in modulating cellular excitability by integrating changes in intracellular calcium concentration and membrane potential. Their activation leads to potassium efflux, resulting in membrane hyperpolarization and a reduction in cellular excitability. This mechanism is particularly important in smooth muscle cells, where BK channel activation promotes relaxation. Consequently, BK channel openers have emerged as a promising therapeutic class for conditions characterized by smooth muscle overactivity, such as overactive bladder, hypertension, and erectile dysfunction. The GoSlo-SR family of compounds, to which GoSlo-SR-5-69 belongs, represents a novel class of BK channel openers with high potency and efficacy.

Mechanism of Action

GoSlo-SR-5-69 exerts its effects by directly interacting with the BK channel protein. It is a member of the anilinoanthraquinone class of molecules.[1] Studies have shown that GoSlo-SR-5-69 and its analogs interact with the S4/S5 linker and the S6 transmembrane segment of the BK channel's α-subunit. This interaction stabilizes the open conformation of the channel, thereby increasing the probability of channel opening at a given membrane potential and intracellular calcium concentration. This leads to a significant negative shift in the voltage required for half-maximal activation (V½).

Signaling Pathway

The activation of BK channels by GoSlo-SR-5-69 initiates a cascade of events leading to smooth muscle relaxation.

Caption: GoSlo-SR-5-69 signaling cascade in smooth muscle cells.

Quantitative Data

The potency and efficacy of GoSlo-SR-5-69 have been quantified in several studies. The following tables summarize key parameters.

Table 1: In Vitro Efficacy of GoSlo-SR-5-69

| Parameter | Value | Cell Type | Reference |

| EC₅₀ | 251 nM | Rabbit Bladder Smooth Muscle Cells | [2][3] |

| ΔV½ at 1 µM | > -100 mV | Rabbit Bladder Smooth Muscle Cells | [2][3] |

| ΔV½ at 10 µM | -113 ± 10 mV | Rabbit Bladder Smooth Muscle Cells | [4] |

Table 2: Comparative Efficacy of GoSlo-SR Analogs

| Compound | EC₅₀ | ΔV½ (at 10 µM) | Reference |

| GoSlo-SR-5-6 | ~2 µM | -107 ± 7 mV | [5] |

| GoSlo-SR-5-65 | Not Reported | -116 ± 10 mV | [4] |

| GoSlo-SR-5-95 | Not Reported | -94 ± 9 mV (at 1 µM) | [4] |

| GoSlo-SR-5-103 | Not Reported | -44 ± 4 mV | [4] |

Experimental Protocols

Synthesis of GoSlo-SR-5-69

GoSlo-SR-5-69 and its analogs are synthesized via a microwave-assisted copper-catalyzed Ullmann coupling reaction.[6][7][8]

Materials:

-

Bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid)

-

Copper (0) powder

-

Phosphate (B84403) buffer (pH 7.0)

-

Microwave reactor

-

Dichloromethane (B109758) (DCM) for extraction

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a microwave reaction vial, combine bromaminic acid (1 equivalent), 5,6,7,8-tetrahydronaphthalen-2-amine (1.2 equivalents), and a catalytic amount of copper (0) powder in phosphate buffer.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a controlled temperature (e.g., 120°C) for a specified time (typically 10-30 minutes), monitoring the reaction by thin-layer chromatography.

-

After completion, cool the reaction mixture and transfer it to a separatory funnel.

-

Extract the aqueous layer with dichloromethane to remove organic impurities.

-

The product remains in the aqueous layer. Acidify the aqueous layer to precipitate the product.

-

Collect the precipitate by filtration and wash with water.

-

Purify the crude product by column chromatography on silica gel.

Caption: Workflow for the synthesis of GoSlo-SR-5-69.

Electrophysiological Characterization: Excised Inside-Out Patch-Clamp

The effect of GoSlo-SR-5-69 on BK channels is typically assessed using the excised inside-out patch-clamp technique on isolated smooth muscle cells.[4][5]

Cell Preparation:

-

Isolate smooth muscle cells from the target tissue (e.g., rabbit bladder) by enzymatic digestion.

-

Plate the isolated cells on glass coverslips and incubate until they adhere.

Electrophysiology:

-

Prepare micropipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the pipette solution.

-

The pipette solution (extracellular) and bath solution (intracellular) are typically symmetrical potassium solutions (e.g., 140 mM KCl, 10 mM HEPES, pH 7.2) with a defined free Ca2+ concentration in the bath solution, buffered with EGTA or HEDTA.

-

Form a giga-ohm seal between the micropipette and the cell membrane.

-

Excise the membrane patch by pulling the pipette away from the cell to achieve the inside-out configuration.

-

Record BK channel currents in response to voltage steps or ramps in the absence (control) and presence of various concentrations of GoSlo-SR-5-69 applied to the bath solution.

Data Analysis:

-

Measure the current-voltage (I-V) relationship and determine the voltage for half-maximal activation (V½) by fitting the data to a Boltzmann function.

-

Calculate the change in V½ (ΔV½) induced by GoSlo-SR-5-69.

-

Determine the EC₅₀ value by plotting the ΔV½ against the logarithm of the GoSlo-SR-5-69 concentration and fitting the data to a Hill equation.

Caption: Experimental workflow for patch-clamp analysis.

In Vivo Assessment of Bladder Function: Cystometry in a Rat Model

The therapeutic potential of GoSlo-SR-5-69 for overactive bladder can be evaluated using in vivo cystometry in a rat model.[2][9][10][11]

Animal Model:

-

Use an established rat model of overactive bladder, which can be induced by methods such as partial bladder outlet obstruction or intravesical irritation.

-

Implant a catheter into the bladder dome for infusion and pressure recording.

Cystometry Protocol:

-

After a recovery period, connect the bladder catheter to an infusion pump and a pressure transducer.

-

Infuse saline into the bladder at a constant rate to elicit voiding contractions.

-

Record bladder pressure, voided volume, and intercontraction intervals during a baseline period.

-

Administer GoSlo-SR-5-69 (e.g., intravenously or intravesically) and continue to record cystometric parameters.

Data Analysis:

-

Compare the following parameters before and after drug administration:

-

Micturition pressure (maximal bladder pressure during voiding)

-

Bladder capacity (infused volume at the onset of micturition)

-

Voided volume

-

Residual volume

-

Intercontraction interval

-

Caption: Workflow for in vivo cystometry studies.

Potential Therapeutic Applications

The primary therapeutic target for GoSlo-SR-5-69 is overactive bladder (OAB) . By activating BK channels in the detrusor smooth muscle, GoSlo-SR-5-69 can reduce spontaneous contractions and increase bladder capacity, thereby alleviating the symptoms of urgency and frequency associated with OAB.[12][13]

Other potential applications where smooth muscle relaxation is beneficial include:

-

Hypertension: By relaxing vascular smooth muscle, BK channel openers can lead to vasodilation and a reduction in blood pressure.

-

Erectile Dysfunction: Activation of BK channels in the corpus cavernosum smooth muscle can promote blood flow and facilitate erection.

-

Asthma: Relaxation of airway smooth muscle could alleviate bronchoconstriction.

Conclusion

GoSlo-SR-5-69 is a highly potent and efficacious BK channel activator with a well-defined mechanism of action. The detailed experimental protocols provided in this guide offer a framework for its synthesis and characterization. Its ability to relax smooth muscle makes it a promising candidate for the development of novel therapeutics for overactive bladder and other disorders related to smooth muscle hypercontractility. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

References

- 1. Patch Clamp and Perfusion Techniques for Studying Ion Channels Expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ullmann coupling-An overview - operachem [operachem.com]

- 4. physoc.org [physoc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions | Springer Nature Experiments [experiments.springernature.com]

- 7. Rapid and efficient microwave-assisted copper(0)-catalyzed ullmann coupling reaction: general access to anilinoanthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Minimal Invasive Cystometry and Intra-Abdominal Pressure Assessments in Rodents: A Novel Animal Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. squ.elsevierpure.com [squ.elsevierpure.com]

- 13. Development of GoSlo-SR-5-69, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GoSlo-SR-5-69 in Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

GoSlo-SR-5-69 is a potent and efficacious activator of the large-conductance Ca²⁺-activated K⁺ (BK) channels, also known as KCa1.1 or SLO-1.[1][2] As a member of the GoSlo-SR family of anilinoanthraquinone derivatives, it robustly shifts the voltage dependence of BK channel activation to more negative potentials, thereby increasing channel opening probability at physiological membrane potentials.[1][3] These characteristics make GoSlo-SR-5-69 a valuable pharmacological tool for investigating the physiological roles of BK channels and a potential lead compound for therapeutic development, particularly for conditions involving smooth muscle excitability such as overactive bladder.[3][4]

This document provides detailed application notes and a consolidated protocol for the characterization of GoSlo-SR-5-69 effects on BK channels using the patch clamp electrophysiology technique, based on published studies.

Data Presentation

The following tables summarize the key quantitative data regarding the effects of GoSlo-SR-5-69 and related compounds on BK channel activity.

Table 1: Potency and Efficacy of GoSlo-SR-5-69

| Parameter | Value | Cell Type | Reference |

| EC₅₀ | 251 nM | Rabbit Bladder Smooth Muscle Cells | [1][2][3] |

| ΔV₁⸝₂ at 1 µM | > -100 mV | Rabbit Bladder Smooth Muscle Cells | [1][3] |

| ΔV₁⸝₂ (Concentration unspecified) | -104 mV | Not specified | [2] |

| ΔV₁⸝₂ at 1 µM | -113 ± 10 mV | Rabbit Bladder Smooth Muscle Cells | [5] |

Table 2: Comparative Efficacy of GoSlo-SR Analogs

| Compound | Concentration | ΔV₁⸝₂ (mV) | Cell Type | Reference |

| GoSlo-SR-5-6 | 10 µM | > -100 mV | HEK cells expressing BK channels | [4] |

| GoSlo-SR-5-65 | 10 µM | -116 ± 10 mV | Rabbit Bladder Smooth Muscle Cells | [5] |

| GoSlo-SR-5-95 | 1 µM | -94 ± 9 mV | Rabbit Bladder Smooth Muscle Cells | [5] |

| GoSlo-SR-5-103 | 10 µM | -44 ± 4 mV | Rabbit Bladder Smooth Muscle Cells | [6] |

| Cyclopentane derivative | Not specified | -24 ± 6 mV | Rabbit Bladder Smooth Muscle Cells | [1][3] |

| Cyclohexane derivative | Not specified | -54 ± 8 mV | Rabbit Bladder Smooth Muscle Cells | [1][3] |

| Cycloheptane derivative | Not specified | -61 ± 6 mV | Rabbit Bladder Smooth Muscle Cells | [1][3] |

| Cyclooctane derivative | Not specified | -106 ± 6 mV | Rabbit Bladder Smooth Muscle Cells | [1][3] |

Experimental Protocols

The following is a detailed protocol for assessing the effect of GoSlo-SR-5-69 on BK channels using the excised, inside-out patch clamp configuration on rabbit bladder smooth muscle cells.[1][3][6]

Cell Preparation: Isolation of Rabbit Bladder Smooth Muscle Cells (RBSMC)

-

Humanely euthanize a rabbit using an approved method (e.g., pentobarbitone I.V.).[6]

-

Excise the bladder and place it in a dissection dish containing ice-cold physiological saline.

-

Remove the urothelium and connective tissue.

-

Cut the smooth muscle layer into small pieces (approx. 1 mm³).[6]

-

Transfer the tissue pieces to a tube containing an enzymatic digestion solution (e.g., collagenase and trypsin) and incubate at 37°C for a duration optimized for cell dissociation.

-

Gently triturate the digested tissue to release single smooth muscle cells.

-

Plate the isolated cells onto 35 mm Petri dishes.[6]

-

Allow cells to adhere for a few hours before use. Cells are typically viable for electrophysiological recordings for up to 8 hours.[1]

Solutions and Reagents

-

Symmetrical K⁺ Solutions (for Excised Inside-Out Patch): [6]

-

Pipette (External) Solution: 140 mM KCl, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.2 with KOH.

-

Bath (Internal) Solution: 140 mM KCl, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.2 with KOH.

-

-

Ca²⁺ Buffering: [6]

-

For low [Ca²⁺] (e.g., 100 nM), add 1 mM EGTA to the bath solution.

-

For higher [Ca²⁺] (e.g., >300 nM), add 1 mM HEDTA to the bath solution.

-

Calculate the precise amount of CaCl₂ to add to achieve the desired free [Ca²⁺] using a calcium concentration calculator program.

-

-

GoSlo-SR-5-69 Stock Solution:

-

Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.

-

The molecular weight of GoSlo-SR-5-69 is 470.47 g/mol .[2]

-

Store the stock solution at -20°C.

-

On the day of the experiment, dilute the stock solution to the final desired concentrations in the bath solution. Ensure the final DMSO concentration does not exceed a level that affects channel activity (typically <0.1%).

-

Patch Clamp Electrophysiology: Excised Inside-Out Configuration

-